
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution with Piperidine: The thiazole intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole ring.
Reduction: Reduction reactions could target the thiazole ring or the acetic acid moiety.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological molecules, potentially affecting signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(3,4-Dimethylphenyl)thiazol-5-yl)acetic acid: Lacks the piperidin-1-yl group.
2-(4-(3,4-Dimethylphenyl)-2-(morpholin-1-yl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of piperidine.
Uniqueness
The presence of the piperidin-1-yl group in 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may confer unique biological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-[4-(3,4-dimethylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22) |
Clave InChI |
IXOFTWALZBCYLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
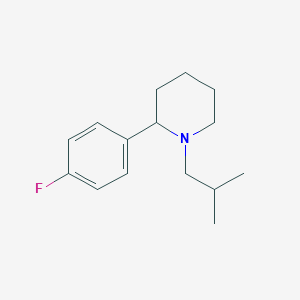
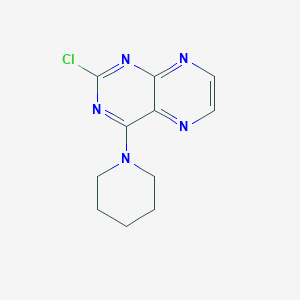
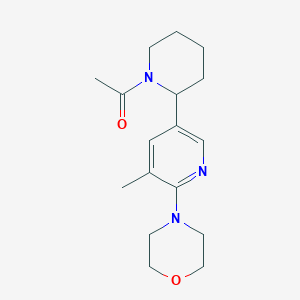

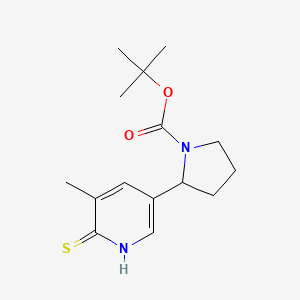
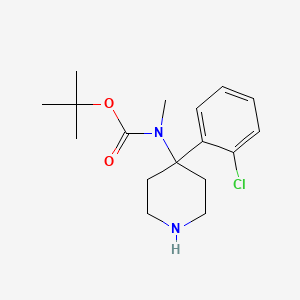
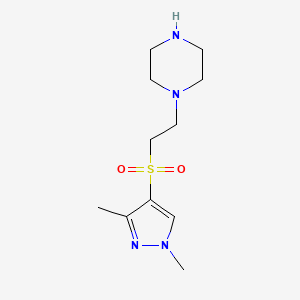

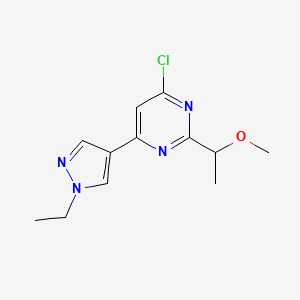
![6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15057667.png)


